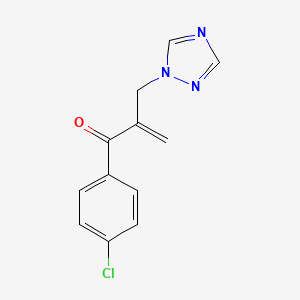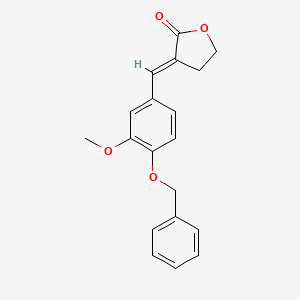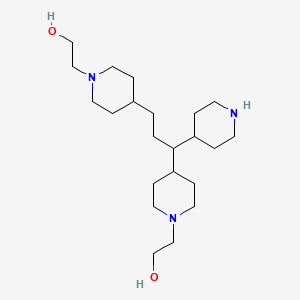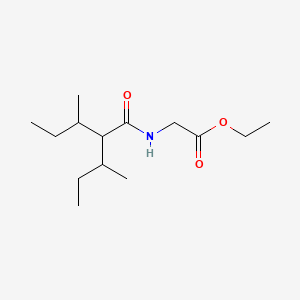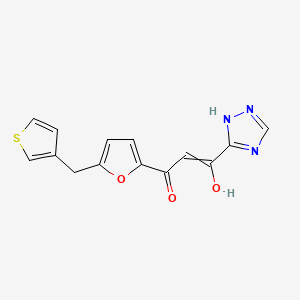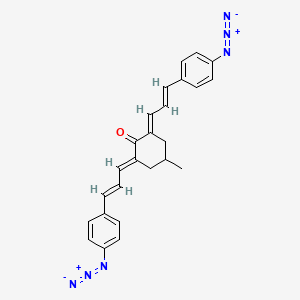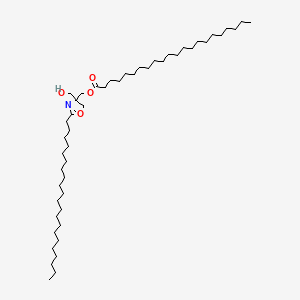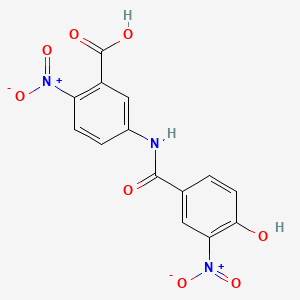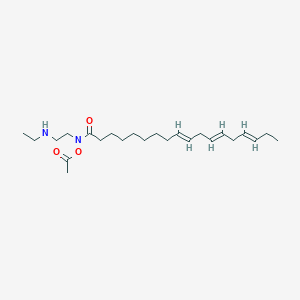
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with the molecular formula C22H40N2O2.C2H4O2 and a molecular weight of 406.60. This compound is known for its unique structure, which includes a long hydrocarbon chain with multiple double bonds and functional groups that make it versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with 2-(2-hydroxyethylamino)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: Alkylated or acylated derivatives
科学的研究の応用
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell signaling and membrane dynamics.
Medicine: Explored for its therapeutic potential in treating inflammatory and metabolic disorders.
Industry: Utilized in the formulation of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in lipid metabolism and inflammatory responses. Its long hydrocarbon chain allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)octadecanamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its multiple double bonds, which confer distinct chemical reactivity and biological activity. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds.
特性
CAS番号 |
94139-12-5 |
|---|---|
分子式 |
C24H42N2O3 |
分子量 |
406.6 g/mol |
IUPAC名 |
[2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate |
InChI |
InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+ |
InChIキー |
CAWUNVXZNYDOCP-YHTMAJSVSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


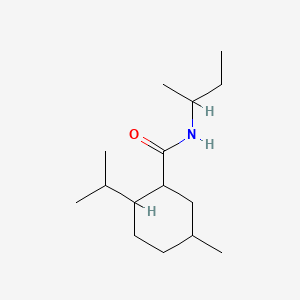

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

